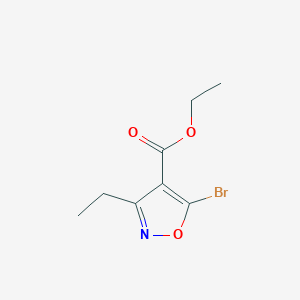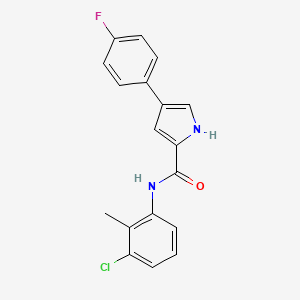![molecular formula C22H17N5 B2697330 1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305333-53-3](/img/structure/B2697330.png)
1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal compounds . It is a structural isoster of naturally occurring nucleotides, allowing it to interact easily with the biopolymers of the living system .
Synthesis Analysis
Benzimidazole derivatives have been synthesized by researchers for their various biological activities . The synthesis of benzimidazole derivatives involves a variety of methods, including the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . Other methods include the use of aromatic and heteroaromatic 2-nitroamines in a one-pot procedure .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
Benzimidazole derivatives have been found to undergo a variety of chemical reactions. They have been used in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .
Wissenschaftliche Forschungsanwendungen
Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1
Compounds including 1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile have shown potential as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1. This enzyme is targeted for the treatment of type-2 diabetes, and the compounds have been prepared with carbon-13 and carbon-14 labels to enable drug metabolism and pharmacokinetic studies (Latli et al., 2017).
Antitumor Agents
A series of compounds including the 1-(1H-benzimidazol-1-yl) variant have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines, such as cervical and ovarian carcinoma. These compounds have shown marked potency when compared to known anticancer drugs, highlighting their potential as antitumor agents (Abdel-Mohsen et al., 2010).
Antimicrobial Activity
Novel heterocyclic compounds containing benzimidazole derivatives have been developed, showcasing effective antimicrobial activity against several pathogenic bacterial strains. These compounds have also shown high activity against specific viruses, indicating their potential in antimicrobial applications (Bassyouni et al., 2012).
Fluorescent Properties
Compounds derived from this compound have been studied for their fluorescent properties. These compounds, particularly in the context of dyes and pigments, offer potential applications in areas like textile industries (Rangnekar & Rajadhyaksha, 1986).
Lanthanide Podates
The compound has been used in the synthesis of lanthanide podates, which are heterodinuclear complexes with potential in photophysical applications. These complexes demonstrate strong luminescence, indicating their use in fields like optical materials and sensors (Piguet et al., 1996).
Antifungal Activity
Certain benzimidazole derivatives including the subject compound have shown significant antifungal activity, particularly against Candida species. This suggests their potential as scaffolds for developing new antifungal agents (Kuroyanagi et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-3-15-14(2)16(12-23)21-25-18-9-5-7-11-20(18)27(21)22(15)26-13-24-17-8-4-6-10-19(17)26/h4-11,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMODTQCPCLFFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-[2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate](/img/structure/B2697247.png)
![3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2697248.png)

![N-(4-cyanophenyl)-4-[2-[(4-cyanophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2697251.png)
![6-[(5-bromothiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2697255.png)
![4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid](/img/structure/B2697256.png)
![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2697259.png)
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2697260.png)
![N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B2697261.png)
![3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2697264.png)
![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2697265.png)

![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-FLUOROBENZAMIDE HYDROCHLORIDE](/img/structure/B2697269.png)
![2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2697270.png)
